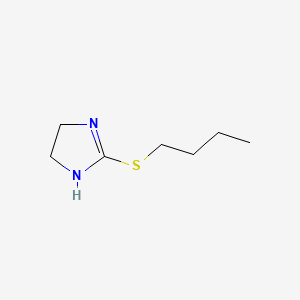

2-(Butylthio)-4,5-dihydro-1H-imidazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

62059-38-5 |

|---|---|

Molekularformel |

C7H14N2S |

Molekulargewicht |

158.27 g/mol |

IUPAC-Name |

2-butylsulfanyl-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C7H14N2S/c1-2-3-6-10-7-8-4-5-9-7/h2-6H2,1H3,(H,8,9) |

InChI-Schlüssel |

IECYSNCSCGTHHH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCSC1=NCCN1 |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Butylthio 4,5 Dihydro 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides profound insights into the molecular structure of 2-(butylthio)-4,5-dihydro-1H-imidazole by mapping the chemical environments of its proton and carbon atoms.

¹H NMR Spectral Analysis and Proton Chemical Shift Correlation

The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to the protons of the butyl group and the dihydroimidazole (B8729859) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The butyl group protons would present as follows:

A triplet signal for the terminal methyl (CH₃) protons, typically observed in the upfield region around 0.9 ppm.

A multiplet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, expected around 1.4 ppm.

Another multiplet for the methylene protons gamma to the sulfur atom, anticipated around 1.6 ppm.

A triplet for the methylene protons directly attached to the sulfur atom (S-CH₂), which would be deshielded and appear further downfield, likely in the range of 2.8-3.0 ppm.

The dihydroimidazole ring protons would show:

A singlet or a broad multiplet for the methylene protons of the C4 and C5 positions, expected to resonate around 3.6 ppm. The appearance of this signal can be influenced by the rate of proton exchange and the solvent used. nih.gov

A broad singlet for the N-H proton of the imidazole (B134444) ring, which is exchangeable and its chemical shift is highly dependent on the solvent and concentration, typically appearing in a wide range from 7.0 to 13.0 ppm. raco.cat

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Butyl-CH₃ | ~0.9 | Triplet |

| Butyl-CH₂ (β to S) | ~1.4 | Multiplet |

| Butyl-CH₂ (γ to S) | ~1.6 | Multiplet |

| S-CH₂ | ~2.9 | Triplet |

| -CH₂-CH₂- (ring) | ~3.6 | Singlet/Multiplet |

| N-H | Variable (7.0-13.0) | Broad Singlet |

Note: The predicted values are based on data from analogous compounds and general principles of NMR spectroscopy.

¹³C NMR Spectral Analysis and Carbon Environment Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the butyl chain carbons and the dihydroimidazole ring carbons.

The butyl group carbons would resonate at:

The terminal methyl carbon (CH₃) at approximately 13-14 ppm.

The two central methylene carbons (CH₂) at around 22 and 31 ppm.

The methylene carbon attached to the sulfur atom (S-CH₂) would be deshielded and appear at approximately 35-40 ppm.

The dihydroimidazole ring carbons would show:

The C4 and C5 carbons are expected to be equivalent and resonate in the range of 45-50 ppm.

The C2 carbon, attached to the sulfur and two nitrogen atoms, is significantly deshielded and would appear at a much lower field, typically around 160-165 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Butyl-CH₃ | ~13.5 |

| Butyl-CH₂ (β to S) | ~22.0 |

| Butyl-CH₂ (γ to S) | ~31.5 |

| S-CH₂ | ~38.0 |

| C4/C5 (ring) | ~47.0 |

| C2 (ring) | ~162.0 |

Note: The predicted values are based on data from analogous compounds and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling networks. For instance, it would show correlations between the adjacent methylene groups in the butyl chain, confirming their connectivity. It would also show a correlation between the C4 and C5 protons of the dihydroimidazole ring if they are not magnetically equivalent.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~2.9 ppm would correlate with the carbon signal at ~38.0 ppm, confirming the S-CH₂ group. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For instance, correlations between the S-CH₂ protons and the C2 carbon of the ring would firmly establish the attachment of the butylthio group to the dihydroimidazole ring.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the dihydroimidazole ring. nih.gov The broadness is due to hydrogen bonding.

C-H Stretching: Absorption bands in the range of 2850-2960 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl group and the dihydroimidazole ring.

C=N Stretching: A strong absorption band around 1600-1650 cm⁻¹ is expected for the C=N stretching vibration of the imidazoline (B1206853) ring. nih.gov

C-N Stretching: The C-N stretching vibrations would appear in the region of 1200-1350 cm⁻¹.

C-S Stretching: A weaker absorption band in the range of 600-800 cm⁻¹ can be attributed to the C-S stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch | 3200-3400 (broad) |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=N Stretch | 1600-1650 |

| C-N Stretch | 1200-1350 |

| C-S Stretch | 600-800 |

Note: The absorption ranges are based on data from analogous compounds and standard IR correlation tables.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 172.31 g/mol .

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 172. The fragmentation of this compound would likely proceed through several pathways, including:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom, leading to the loss of a propyl radical (•C₃H₇) to give a fragment at m/z 129, or the loss of the entire butyl group.

Cleavage of the butyl chain: Fragmentation of the butyl group can lead to the loss of ethylene (B1197577) (C₂H₄) or other smaller alkyl fragments.

Ring fragmentation: The dihydroimidazole ring can undergo cleavage, leading to characteristic fragments. A common fragmentation pathway for imidazolines involves the loss of ethyleneimine or related fragments. researchgate.net

McLafferty-type rearrangement: If applicable, this could lead to the loss of butene.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments with high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of each ion, which is a definitive confirmation of the molecular formula. For this compound (C₇H₁₄N₂S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimental value to confirm its elemental composition. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

The molecular geometry of the 4,5-dihydro-1H-imidazole ring is a key feature. In related structures such as 2-(2-thienyl)-4,5-dihydro-1H-imidazole and 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, the five-membered dihydroimidazole ring is not perfectly planar. nih.govnih.gov It typically adopts a slight twist or envelope conformation.

For the 4,5-dihydro-1H-imidazole ring in analogous compounds, typical bond lengths are observed to be within the normal ranges. The C-N bonds within the imidazoline ring and the C-S bond of the thioether group are of particular interest. In a related thiohydantoin derivative, the N-C bond lengths within the ring vary, suggesting some degree of π-bonding. researchgate.net

The bond angles within the 4,5-dihydro-1H-imidazole ring are expected to be close to the idealized sp² and sp³ values, with some distortion due to the cyclic nature of the molecule. The exocyclic angles involving the butylthio substituent will be influenced by steric and electronic factors.

Torsional angles define the conformation of the butyl chain and its orientation relative to the dihydroimidazole ring. It is anticipated that the butyl group will adopt a staggered conformation to minimize steric strain. The dihedral angle between the plane of the dihydroimidazole ring and the substituent at the 2-position is a critical parameter. For instance, in 2-(2-thienyl)-4,5-dihydro-1H-imidazole, the dihedral angle between the thiophene (B33073) and dihydroimidazole rings is 5.17 (10)°. nih.gov In 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, this angle is more significant at 14.86 (16)°. nih.gov For this compound, the flexible butyl chain would likely result in a different preferred orientation.

Table 1: Representative Bond Distances and Angles in Analogous 2-Substituted 4,5-Dihydro-1H-imidazoles

| Parameter | 2-(2-Thienyl)-4,5-dihydro-1H-imidazole nih.gov | 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole nih.gov |

| Dihedral Angle (Ring-Substituent) | 5.17 (10)° | 14.86 (16)° |

Note: Specific bond lengths and angles for the title compound are not available and are inferred from these related structures.

The crystal packing of 2-substituted 4,5-dihydro-1H-imidazoles is primarily governed by hydrogen bonding and van der Waals interactions. The N-H group of the dihydroimidazole ring is a potent hydrogen bond donor, while the imine nitrogen atom is a hydrogen bond acceptor.

In the crystal structures of 2-(2-thienyl)-4,5-dihydro-1H-imidazole and 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, molecules are linked by intermolecular N-H···N hydrogen bonds, forming one-dimensional chains. nih.govnih.gov In the case of the thienyl derivative, additional C-H···N hydrogen bonds contribute to the formation of R²₁(7) ring motifs, further stabilizing the chain structure. nih.gov

Table 2: Intermolecular Interactions in Analogous 2-Substituted 4,5-Dihydro-1H-imidazoles

| Compound | Interaction Type | Description |

| 2-(2-Thienyl)-4,5-dihydro-1H-imidazole nih.gov | N-H···N Hydrogen Bonding | Links molecules into 1D chains |

| C-H···N Hydrogen Bonding | Contributes to R²₁(7) ring motifs | |

| C-H···π Interactions | Further stabilizes the crystal structure | |

| 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole nih.gov | N-H···N Hydrogen Bonding | Links molecules into 1D chains |

Chemical Reactivity and Derivatization Strategies of the 2 Butylthio 4,5 Dihydro 1h Imidazole Core

Reactions Involving the Butylthio Group (e.g., Oxidation, Substitution)

The butylthio group at the C2 position is a key functional handle for derivatization. Its sulfur atom can undergo oxidation, and the entire group can act as a leaving group in nucleophilic substitution reactions.

Oxidation: The sulfur atom of the butylthio moiety can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. These reactions are typically achieved using common oxidizing agents. While specific studies on 2-(butylthio)-4,5-dihydro-1H-imidazole are not prevalent, the oxidation of analogous 2-alkylthio-imidazoles and other thioethers is well-documented. For instance, N-alkyl oxaziridines have been used for the acid-promoted oxidation of sulfides. researchgate.net This transformation introduces new functional groups and can alter the electronic properties and steric profile of the molecule.

Substitution: The butylthio group, particularly after S-alkylation to form a sulfonium (B1226848) salt, becomes an excellent leaving group, facilitating nucleophilic substitution at the C2 position. This strategy is fundamental for introducing a variety of substituents onto the dihydroimidazole (B8729859) core. Studies on the closely related 2-(methylthio)-4,5-dihydro-1H-imidazole show that the methylthio group can be displaced by nucleophiles like hydrazine (B178648) hydrate (B1144303) to generate 2-hydrazinyl derivatives. This type of substitution allows for the synthesis of diverse 2-substituted imidazolines, which are valuable precursors for more complex heterocyclic systems.

Reactivity and Functionalization of the 4,5-Dihydro-1H-imidazole Ring

The dihydroimidazole ring itself presents opportunities for functionalization, primarily at the nitrogen atoms and through transformations that alter the ring structure itself.

The nitrogen atoms within the 4,5-dihydro-1H-imidazole ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions.

N-Alkylation: The secondary amine (N1) is susceptible to alkylation using various alkyl halides or other electrophilic reagents. In cases where the N1 position is already substituted, the imine nitrogen (N3) can be alkylated, often with methyl iodide, to form a quaternary 1-aryl-2-alkyl-3-methyl-4,5-dihydro-1H-imidazolium salt. researchgate.net Such reactions on related 1-aryl-2-alkyl-4,5-dihydro-1H-imidazoles proceed efficiently. researchgate.net Research on other 2-thioether-substituted heterocycles, such as 2-thioether-adenine derivatives, has shown that N-alkylation is a viable strategy, with the reactivity at the nitrogen depending on the substituents present on the ring. nih.govresearchgate.net

N-Acylation: Acylation of the ring nitrogens can be achieved using acyl chlorides or anhydrides. This introduces an amide functionality, which can influence the molecule's chemical properties. While direct acylation examples on the target compound are scarce, studies on related imidazole (B134444) systems demonstrate the feasibility of this transformation. For instance, N-acyl-N'-arylethylenediamines are used as precursors for the synthesis of 1-aryl-2-alkyl-4,5-dihydro-1H-imidazoles, indicating the stability and accessibility of acylated structures. researchgate.net

A summary of representative functionalization reactions at the nitrogen atoms is presented below.

| Reaction Type | Reagent Example | Product Type | Reference |

| N-Alkylation | Methyl Iodide | Dihydroimidazolium salt | researchgate.net |

| N-Alkylation | Alkyl Halides | N-Alkyl-dihydroimidazole | nih.govnih.gov |

| N-Acylation | Acyl Chlorides | N-Acyl-dihydroimidazole | researchgate.net |

The 4,5-dihydro-1H-imidazole ring can be converted into other important heterocyclic structures, including fully aromatic imidazoles or fused ring systems.

Dehydrogenation to Imidazoles: The dihydroimidazole ring can be oxidized to form the corresponding aromatic imidazole. Common oxidants like (diacetoxyiodo)benzene (B116549) are effective for this transformation in related 2-imidazolines. organic-chemistry.org This aromatization reaction is a key step for accessing substituted imidazole scaffolds from dihydroimidazole precursors.

Ring Annulation: The dihydroimidazole core can serve as a building block for constructing fused heterocyclic systems. For example, reactions can lead to the formation of pyrrolo[1,2-a]imidazoles and imidazo[1,2-b]pyridazines. rsc.orgnih.gov These transformations often involve intramolecular cyclization reactions, building a new ring onto the existing imidazole framework. rsc.org

Exploration of Regioselectivity and Stereoselectivity in Chemical Transformations

Controlling the selectivity of reactions is crucial for the synthesis of well-defined derivatives.

Regioselectivity: In unsymmetrically substituted dihydroimidazoles, the two nitrogen atoms become non-equivalent, leading to challenges in regioselectivity during functionalization. For N-alkylation, the reaction often favors the less sterically hindered nitrogen. sci-hub.se However, reaction conditions can be tuned to favor a specific regioisomer. For example, the choice of base and solvent can direct alkylation to a preferred nitrogen atom in related azole systems. nih.govbeilstein-journals.org In the case of this compound, the two nitrogens are initially equivalent, but monosubstitution at one nitrogen would influence the reactivity and position of subsequent functionalization at the other.

Stereoselectivity: While the parent this compound is achiral, the introduction of substituents or the use of chiral reagents can lead to the formation of stereoisomers. For example, S-alkylation of related (5Z)-arylmethylene-thiohydantoins has been shown to proceed with retention of stereochemistry. nih.gov The development of stereoselective syntheses is critical for applications where specific stereoisomers are required.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create new compounds with potentially enhanced or novel properties. nih.gov The this compound core is an attractive scaffold for this purpose due to its multiple reactive sites.

Hybrid molecules can be synthesized by linking the dihydroimidazole core to other heterocyclic systems. For example, the butylthio group can be substituted by a nucleophilic moiety attached to another pharmacophore, such as a 1,3,4-thiadiazole (B1197879) or a quinoline. mdpi.commdpi.com This approach allows for the creation of diverse chemical libraries. The synthesis of imidazole-1,3,4-thiadiazole hybrids, for instance, has been achieved through multi-step reaction sequences involving the formation of thiosemicarbazide (B42300) intermediates followed by cyclization. mdpi.com Similar strategies could be employed starting from the this compound scaffold to generate novel hybrid structures.

Below is a table of potential hybrid structures based on known synthetic strategies.

| Heterocyclic Partner | Linkage Strategy | Potential Hybrid Scaffold | Reference |

| 1,3,4-Thiadiazole | Substitution at C2 | 2-(1,3,4-Thiadiazolyl)-4,5-dihydro-1H-imidazole | mdpi.com |

| Quinoline | N-Arylation | 1-(Quinolinyl)-2-(butylthio)-4,5-dihydro-1H-imidazole | mdpi.com |

| Pyrrole | Ring Annulation | Perhydropyrrolo[1,2-a]imidazole derivative | nih.gov |

Computational Chemistry and Theoretical Investigations of 2 Butylthio 4,5 Dihydro 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometry of molecules. For derivatives of the imidazoline (B1206853) scaffold, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are frequently employed to predict molecular properties. arabjchem.org

The three-dimensional structure of 2-(butylthio)-4,5-dihydro-1H-imidazole is not rigid. The butyl group can adopt various conformations due to the rotation around its carbon-carbon single bonds, and the dihydroimidazole (B8729859) ring itself can exhibit puckering. Conformational analysis is therefore crucial to identify the most stable, low-energy structures of the molecule.

Interactive Table: Hypothetical Conformational Energy Data for this compound based on typical findings for similar molecules.

Note: The following data is illustrative and based on general principles of conformational analysis of flexible molecules.

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 0.85 |

| Gauche 2 | -60° | 0.85 |

| Eclipsed 1 | 120° | 3.50 |

| Eclipsed 2 | 0° | 4.00 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the nucleophilic character of a molecule. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. rjlbpcs.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rjlbpcs.com In contrast, a small gap indicates that the molecule is more reactive. For many imidazole (B134444) derivatives, the HOMO-LUMO gap is a key factor in determining their bioactivity. rjlbpcs.com

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the imidazoline ring, reflecting the electron-donating nature of the thioether and the nitrogen atoms. The LUMO would likely be distributed over the C=N bond and adjacent atoms. DFT calculations for similar imidazole derivatives have shown HOMO-LUMO gaps in the range of 4-5 eV, indicating good stability. rjlbpcs.com

Interactive Table: Predicted Frontier Orbital Energies for a representative 2-alkylthio-imidazoline derivative.

Note: The following data is based on a representative theoretical study of a similar imidazole derivative. rjlbpcs.com

| Parameter | Energy (eV) |

| HOMO Energy | -6.29 |

| LUMO Energy | -1.81 |

| HOMO-LUMO Gap | 4.48 |

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the corresponding molecular motions (e.g., stretching, bending, and torsional vibrations).

For a molecule like this compound, characteristic vibrational frequencies are expected for the C-H bonds of the butyl group, the N-H and C-H bonds of the imidazoline ring, the C=N double bond, and the C-S bond. Theoretical calculations on similar molecules, such as 2-phenyl-4,5-dihydro-1H-imidazole, have shown good agreement between the computed and experimental vibrational frequencies after applying a scaling factor to the calculated values to account for anharmonicity and other systematic errors in the calculations. researchgate.net For example, discrepancies between theoretical (gas-phase) and experimental (solid-state) data can arise from intermolecular interactions in the solid state. researchgate.net

Interactive Table: Comparison of Predicted and Hypothetical Experimental Vibrational Frequencies (cm⁻¹) for key functional groups in a 2-substituted-4,5-dihydro-1H-imidazole derivative.

Note: The predicted data is based on DFT calculations for analogous structures, and the experimental data is hypothetical for illustrative purposes. researchgate.netchemicalbook.com

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3400 |

| C-H Stretch (alkyl) | 2950-2850 | 2960-2870 |

| C=N Stretch | 1650 | 1640 |

| CH₂ Bend | 1460 | 1455 |

| C-N Stretch | 1280 | 1275 |

| C-S Stretch | 750 | 740 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and interactions with other molecules.

For this compound, an MD simulation in a solvent such as water would reveal how the molecule interacts with its environment. capes.gov.br Key aspects to study include the formation of hydrogen bonds between the N-H groups of the imidazoline ring and water molecules, as well as the hydrophobic interactions of the butyl chain. The flexibility of the butyl group would also be evident, with the simulation showing transitions between different conformational states. Such simulations are crucial for understanding how the molecule behaves in a biological or solution-phase environment. The solubility of 2-substituted-2-imidazolines in polar solvents is known to decrease with an increase in the length of the alkyl substituent at position 2. chemicalbook.com

Molecular Docking Studies for Predictive Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. arabjchem.orgresearchgate.net This method is widely used in drug discovery to predict how a potential drug molecule might interact with a protein target.

Given that many imidazoline derivatives exhibit biological activity, molecular docking studies can provide valuable predictions about the potential targets of this compound. For instance, imidazoline compounds are known to interact with various receptors and enzymes. nih.govnih.gov A docking study would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity, often expressed as a binding energy.

The results of a molecular docking study include the predicted binding mode, which shows the specific interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding energy is a quantitative measure of the strength of these interactions, with a more negative value indicating a stronger and more stable complex.

For example, in docking studies of other imidazole derivatives with the enzyme GlcN-6-P synthase, a target for antimicrobial agents, specific hydrogen bonding and hydrophobic interactions with amino acid residues in the active site were identified. researchgate.net The binding energies for these compounds were found to be in a range that suggests they could be effective inhibitors of the enzyme. researchgate.net Similar studies on this compound could predict its potential biological targets and guide the design of future experiments.

Interactive Table: Illustrative Molecular Docking Results for a hypothetical interaction of this compound with a protein target.

Note: This data is hypothetical and for illustrative purposes only, based on typical results from molecular docking studies of similar compounds. researchgate.netresearchgate.net

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Hypothetical Kinase A | -7.8 | LEU83, VAL91, ALA145 | Hydrophobic |

| LYS30, ASP158 | Hydrogen Bond | ||

| Hypothetical Receptor B | -6.5 | PHE278, TRP301 | π-π Stacking, Hydrophobic |

| SER280 | Hydrogen Bond |

Structure Activity Relationship Sar Studies on 2 Butylthio 4,5 Dihydro 1h Imidazole Derivatives

Impact of Alkyl Chain Modifications on Biological and Chemical Activities

The alkylthio substituent at the 2-position of the 4,5-dihydro-1H-imidazole ring plays a critical role in determining the molecule's physicochemical properties and, consequently, its biological activity. The butyl group in 2-(butylthio)-4,5-dihydro-1H-imidazole is a key determinant of its lipophilicity. Modifications to this alkyl chain—by either increasing or decreasing its length or by introducing branching—can significantly alter the compound's interaction with biological targets.

Research on various 2-alkylthio-imidazoline derivatives has shown a clear correlation between the length of the alkyl chain and biological efficacy. Generally, increasing the length of the alkyl chain enhances lipophilicity, which can improve the compound's ability to cross cell membranes and access hydrophobic binding pockets within receptors or enzymes. nih.gov For instance, in studies on the antimicrobial activity of similar imidazolium (B1220033) compounds, a chain length of 12 to 14 carbons was often found to be optimal for the highest activity, while chains longer than 16 or shorter than 10 carbons showed a significant decrease in efficacy. mdpi.com This suggests that an optimal lipophilicity is required for activity; a chain that is too long may lead to poor aqueous solubility or nonspecific binding, whereas a chain that is too short may not provide sufficient hydrophobic interaction with the target. nih.govresearchgate.net

In the context of corrosion inhibition, another application for imidazoline (B1206853) derivatives, longer alkyl chains generally provide better surface coverage on metals, leading to enhanced hydrophobic properties and improved inhibition efficiency. researchgate.net The butyl group represents a balance between sufficient lipophilicity for membrane interaction and adequate water solubility for bioavailability.

| Alkyl Chain at 2-Thio Position | Relative Lipophilicity (LogP) | General Impact on Biological Activity | Anticipated Activity Trend |

|---|---|---|---|

| Methyl (-CH₃) | Low | Lower membrane permeability; may favor binding to more polar pockets. | Baseline Activity |

| Ethyl (-C₂H₅) | Moderate | Increased hydrophobic interactions compared to methyl. | Increased Activity |

| Propyl (-C₃H₇) | Moderate-High | Further enhancement of lipophilic character. psu.edu | Potentially Higher Activity |

| Butyl (-C₄H₉) | High | Often near optimal for balancing solubility and hydrophobic binding. | Peak Activity (Hypothesized) |

| Pentyl and longer (-C₅H₁₁+) | Very High | May decrease aqueous solubility, potentially leading to reduced bioavailability or non-specific binding. mdpi.com | Decreasing Activity |

Influence of Substituents on the Dihydroimidazole (B8729859) Ring on Activity Profiles

The 4,5-dihydro-1H-imidazole ring, also known as the imidazoline ring, is a critical component of the pharmacophore. The introduction of substituents at the 4 and 5 positions can profoundly affect the compound's activity profile by influencing its stereochemistry, electronic properties, and binding interactions.

SAR studies on related imidazoline ligands have demonstrated that even small substituents on the ring can alter receptor selectivity and affinity. nih.gov For example, substitution can introduce chiral centers, and the resulting enantiomers may exhibit significantly different biological activities. This is a common theme in drug design, where one stereoisomer is often much more active than the other.

Adding bulky substituents can introduce steric hindrance, which might prevent the molecule from fitting into a specific binding site, thereby reducing or eliminating its activity at one target while potentially increasing its selectivity for another. Conversely, introducing groups capable of forming hydrogen bonds (e.g., hydroxyl or amino groups) or other specific interactions can enhance binding affinity to a target receptor. The unsubstituted nature of the dihydroimidazole ring in the parent compound provides a scaffold that can be systematically modified to probe the steric and electronic requirements of its biological targets.

| Position of Substitution | Type of Substituent | Potential Influence on Activity Profile | Example Effect |

|---|---|---|---|

| C4 or C5 | Small Alkyl (e.g., -CH₃) | Increases lipophilicity; introduces a chiral center, potentially leading to stereospecific activity. | May enhance binding in a hydrophobic sub-pocket. |

| C4 or C5 | Aromatic (e.g., Phenyl) | Introduces potential for π-π stacking interactions; significantly increases steric bulk. nih.gov | Can increase affinity for targets with aromatic binding domains. |

| C4 or C5 | Hydrogen-Bonding (e.g., -OH, -NH₂) | Can form specific hydrogen bonds with the target protein, enhancing binding affinity. | Improves binding specificity and strength. |

| N1 | Alkyl or Aryl | Blocks the N-H proton, which may be a key hydrogen bond donor; alters electronic distribution. mdpi.com | May change receptor selectivity (e.g., between different adrenergic or imidazoline receptor subtypes). |

Identification of Key Pharmacophoric Elements for Specific Biological Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, the key pharmacophoric elements can be identified as:

The 4,5-Dihydro-1H-imidazole Ring: This basic heterocyclic system is a crucial element. The two nitrogen atoms are key features; the sp²-hybridized nitrogen can act as a hydrogen bond acceptor, while the N-H group of the sp³-hybridized nitrogen can act as a hydrogen bond donor. nih.gov The positive charge that this ring can carry at physiological pH allows for ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a receptor's binding site. This ring often serves as a bioisostere for the catecholamine moiety found in natural ligands of adrenergic receptors.

Together, these elements create a pharmacophore suitable for interaction with various receptors, particularly G-protein coupled receptors like adrenergic and imidazoline receptors, which are common targets for this class of compounds. nih.govnih.gov

Correlation between Molecular Descriptors and Observed Activity Trends

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity using statistical methods. nih.gov For imidazoline derivatives, several molecular descriptors have been identified as being important for predicting their activity. nih.gov

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. It can account for the steric fit of the ligand in the receptor pocket and for dispersion forces (van der Waals interactions). An increase in molar refractivity, often associated with larger alkyl chains or substituents, can lead to better binding affinity, provided the molecule does not become too large for the binding site. nih.gov

Electronic Descriptors: The electronic properties of the imidazoline ring are crucial for its interaction with receptors. Descriptors such as the partial atomic charges on the nitrogen atoms can predict the strength of electrostatic interactions and hydrogen bonding. nih.gov For example, a lower average negative charge on the ring nitrogens has been correlated with better binding affinity for I₁ imidazoline receptors. nih.gov

| Molecular Descriptor | Definition | Correlation with Biological Activity |

|---|---|---|

| LogP / LogD | A measure of a compound's lipophilicity (partitioning between octanol (B41247) and water). | Generally, a positive correlation up to an optimal value. Essential for membrane permeation and hydrophobic interactions. nih.gov |

| Molar Refractivity (MR) | Relates to the molecular volume and polarizability. | Often positively correlated with activity, indicating the importance of size and van der Waals forces for receptor fit. nih.gov |

| Partial Atomic Charges | Calculated charge distribution on atoms within the molecule. | The charge on the imidazoline nitrogens is critical for electrostatic and hydrogen-bonding interactions with the receptor. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions with the target. |

| Molecular Weight (MW) | The mass of the molecule. | While not a direct cause, it is often correlated with other descriptors like size and lipophilicity. Excessively high MW can negatively impact bioavailability. |

Design Principles for Novel Derivatives with Targeted Functions

Based on the SAR and QSAR findings, several principles can be established for the rational design of new derivatives of this compound with specific, targeted functions. nih.govmdpi.com

Optimization of the 2-Alkylthio Chain: The butyl group can be considered a starting point. To fine-tune activity for a specific target, the chain can be lengthened or shortened to optimize lipophilicity. Introducing unsaturation (e.g., a butenyl or butynyl chain) or branching (e.g., an isobutyl or sec-butyl group) can impose conformational constraints and probe the shape of the hydrophobic pocket more precisely.

Substitution on the Dihydroimidazole Ring: The ring is a prime location for introducing new functionality to enhance selectivity and potency. researchgate.net

To improve selectivity: Introducing bulky groups at the C4 or C5 position could prevent binding to one receptor subtype while allowing it at another, based on differences in the size of their binding sites.

To increase potency: Adding groups capable of forming specific interactions, such as a hydroxyl group for hydrogen bonding or a phenyl group for π-stacking, can increase binding affinity if the target receptor has a complementary sub-pocket.

Bioisosteric Replacement: The core structures can be modified through bioisosteric replacement to alter properties while retaining key binding interactions. For example:

The thioether sulfur could be replaced with an oxygen (ether), a methylene (B1212753) group (alkyl), or a sulfoxide (B87167)/sulfone group to modulate the linker's angle, flexibility, and polarity. nih.gov

The dihydroimidazole ring itself could be replaced with other five- or six-membered heterocycles (e.g., imidazole (B134444), pyrazole, oxazole) to explore different electronic distributions and hydrogen bonding patterns.

Hybrid Molecule Design: The this compound scaffold can be conjugated with another pharmacophore to create a hybrid molecule with dual activity or to target the original scaffold to a new location. mdpi.comnih.gov For instance, linking it to a known anti-inflammatory agent could produce a compound with a novel mechanism of action.

By systematically applying these principles, medicinal chemists can design libraries of novel derivatives to identify compounds with enhanced therapeutic potential, whether it be for antimicrobial, antihypertensive, or other biological activities. nih.govnih.gov

Advanced Applications in Chemical Sciences and Technology

Applications in Materials Science

The unique structural features of the 4,5-dihydro-1H-imidazole ring, combined with the presence of a flexible butylthio side chain, suggest that 2-(butylthio)-4,5-dihydro-1H-imidazole could be a valuable component in the development of new materials. The nitrogen atoms in the imidazole (B134444) ring can participate in hydrogen bonding and coordination with metal ions, while the thioether linkage offers a site for further chemical modification.

Role in Polymer Formulations for Enhanced Properties

The thioether group in this compound could also play a role in polymer science. Thioether linkages are known to be effective in the synthesis of polymers with high refractive indices and good thermal and mechanical properties. Therefore, it is plausible that this compound could be used as a monomer or an additive to create polymers with a unique combination of properties derived from both the imidazole and thioether moieties.

Development of Functional Materials Incorporating the Compound

The development of functional materials often relies on the specific chemical functionalities of the constituent molecules. The 4,5-dihydro-1H-imidazole ring system is a key feature in various functional materials. For example, some imidazole derivatives have been investigated for their use in creating porous coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis. The nitrogen atoms of the imidazole ring can coordinate with metal ions to form these ordered structures.

Furthermore, the thioether group can be oxidized to sulfoxide (B87167) or sulfone, providing a chemical handle to tune the electronic and steric properties of the molecule. This could be exploited in the design of "smart" materials that respond to external stimuli such as changes in pH or redox potential.

Utilization as a Biochemical Reagent and Probe in Biological Assays

While specific applications of this compound as a biochemical reagent are not documented, compounds with the 4,5-dihydro-1H-imidazole scaffold have been explored for their biological activities. The imidazole ring is a common feature in many biologically active molecules, including the amino acid histidine.

The thioether linkage could also be a target for enzymatic activity or could be used to attach fluorescent probes or other reporter groups, allowing the molecule to be used as a probe in biological assays. The lipophilic butyl group may influence the compound's ability to cross cell membranes, which is a critical factor for intracellular probes.

Potential as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms of the 4,5-dihydro-1H-imidazole ring and the sulfur atom of the butylthio group are all potential donor sites for coordination with metal ions. This makes this compound a potentially versatile ligand for the synthesis of coordination complexes. The resulting metal complexes could have interesting catalytic properties.

For example, imidazole-based ligands are widely used in the development of catalysts for various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the imidazole ring, which in turn influences the catalytic activity and selectivity of the metal complex. The butylthio group in this compound could offer a unique steric and electronic environment around the metal center, potentially leading to novel catalytic activities.

| Potential Coordination Site | Potential Metal Ion Partners | Potential Catalytic Applications |

| Imidazole Nitrogen Atoms | Transition metals (e.g., Cu, Co, Ni, Pd) | Oxidation, reduction, cross-coupling reactions |

| Thioether Sulfur Atom | Soft metal ions (e.g., Ag, Au, Hg) | Lewis acid catalysis |

Role as an Intermediate in the Synthesis of Complex Organic Molecules

One of the most significant applications of 2-thio-substituted 4,5-dihydro-1H-imidazoles is their use as versatile intermediates in organic synthesis. The thioether group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 2-position of the imidazole ring.

For instance, the related compound 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is used as a precursor for the synthesis of 2-amino and 2-hydrazinyl derivatives. It is highly probable that this compound could undergo similar reactions. The butylthio group, being a good leaving group, can be displaced by various nucleophiles to afford a diverse array of 2-substituted 4,5-dihydro-1H-imidazoles. These products can then be used as building blocks for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

A general synthetic route starting from a 2-thio-substituted imidazoline (B1206853) is the reaction with amines to produce guanidine-type structures, which are present in many biologically active compounds.

Exploration in Sensor Technology and Analytical Method Development

The imidazole moiety is a known component in chemical sensors due to its ability to interact with various analytes through hydrogen bonding and coordination. An imidazole derivative, 2-(4,5-Diphenyl-1H-Imidazol-2-yl)phenol, has been used to fabricate a humidity sensor. nih.gov The sensing mechanism is based on the change in electrical properties of the material upon interaction with water molecules.

| Potential Analyte | Potential Sensing Mechanism | Type of Sensor |

| Metal Ions | Coordination leading to a change in optical or electrochemical properties | Optical or Electrochemical Sensor |

| Protons (pH) | Protonation of nitrogen atoms leading to a change in fluorescence or absorbance | pH Sensor |

| Small Organic Molecules | Host-guest interactions | Chemosensor |

Future Research Directions and Unanswered Questions

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of 2-(butylthio)-4,5-dihydro-1H-imidazole traditionally may involve multi-step processes that can be inefficient and environmentally burdensome. Future research will likely focus on developing more streamlined and sustainable synthetic strategies. There is a growing need for green, sustainable alternatives to classical reactions, which often use toxic solvents and reagents with poor atom economy. nih.gov

Key areas for exploration include:

Catalytic C-S Bond Formation: The development of novel catalysts, particularly those based on non-precious metals, could lead to more efficient methods for creating the thioether linkage. thieme-connect.com Modern approaches have focused on metal-free C-S bond formation to provide environmentally benign and inherently safer synthetic routes. researchgate.net

Green Chemistry Approaches: The use of environmentally friendly solvents like ionic liquids, microwave-assisted synthesis, and biocatalysis are promising areas for sustainable production. nih.govnumberanalytics.com These methods can reduce reaction times, increase yields, and minimize waste. numberanalytics.com For instance, a catalyst- and additive-free, visible-light-promoted S-H insertion reaction has been developed for similar compounds under mild conditions. researchgate.net

One-Pot Syntheses: Designing one-pot reactions where multiple synthetic steps are combined without isolating intermediates can significantly improve efficiency. A novel cationic Bromine-initiated one-pot synthesis using an olefin, nitrile, amine, and N-bromosuccinimide has been shown to produce imidazoline (B1206853) derivatives in good yields. organic-chemistry.org

| Synthetic Strategy | Potential Advantages | References |

| Novel Metal Catalysis | Increased efficiency, use of non-precious metals | thieme-connect.com |

| Green Solvents | Reduced environmental impact, improved safety | nih.govnumberanalytics.com |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields | nih.govnumberanalytics.com |

| Biocatalysis | High selectivity, mild reaction conditions | nih.govnumberanalytics.com |

| One-Pot Reactions | Improved efficiency, reduced waste | organic-chemistry.org |

Discovery of New Biological Targets and Elucidation of Undiscovered Mechanisms

While some imidazoline derivatives are known to interact with imidazoline receptors (I1 and I2), the full spectrum of biological targets for this compound is likely broader. nih.govnih.gov Future research should aim to identify new protein interactions and clarify the compound's mechanism of action.

Unanswered questions to be addressed include:

Target Deconvolution: What are the primary and secondary biological targets of this compound? Techniques such as chemical proteomics, where the compound is used as a probe to "fish out" its binding partners from cell lysates, can be employed. youtube.comyoutube.com

Mechanism of Action: How does the binding of this compound to its targets translate into a physiological response? This involves studying downstream signaling pathways. For some imidazoline ligands, interaction with Nischarin, a candidate for the I1-IR protein, has been shown to initiate various cell-signaling cascades, including apoptosis. researchgate.net

Novel Therapeutic Areas: Could this compound have applications beyond its currently understood activities? For example, some imidazoline derivatives have been investigated for their neuroprotective effects and as potential treatments for neurological disorders. nih.gov Others have shown potential as inhibitors of enzymes like topoisomerase II. nih.gov

| Potential Biological Target Class | Example | Potential Therapeutic Area | References |

| G-Protein Coupled Receptors | CXCR4 | HIV, Cancer | nih.gov |

| Enzymes | Topoisomerase II, Creatine Kinase | Cancer, Neurological Disorders | nih.govnih.gov |

| Ion Channels | Not yet explored | Various | |

| Transporters | Not yet explored | Various |

Development of Advanced Computational Models for Precise Prediction

Computational chemistry offers powerful tools for predicting the activity and properties of molecules like this compound, thereby accelerating the drug discovery process. youtube.com Future efforts should focus on creating more accurate and predictive computational models.

Key research directions include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR and 4D-QSAR models can help in understanding the relationship between the compound's structure and its biological activity. nih.govnih.govnih.gov These models can define pharmacophore features, indicating where steric and electrostatic interactions may modulate binding affinity. nih.gov

Molecular Docking and Dynamics: Advanced docking simulations and molecular dynamics can provide insights into the precise binding mode of the compound with its protein targets. nih.gov This can help in designing more potent and selective derivatives.

ADMET Prediction: Improving in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs is crucial for identifying candidates with favorable drug-like properties. mdpi.com

| Computational Method | Application | Expected Outcome | References |

| 3D/4D-QSAR | Predict biological activity based on 3D structure | Identification of key structural features for activity | nih.govnih.govnih.gov |

| Molecular Docking | Simulate binding to protein targets | Understanding of binding interactions and orientation | nih.gov |

| Molecular Dynamics | Simulate the movement of the compound-protein complex | Assessment of binding stability over time | nih.gov |

| ADMET Prediction | Predict pharmacokinetic and toxicity profiles | Early identification of compounds with good drug-like properties | mdpi.com |

Integration with High-Throughput Screening and Omics Technologies

To accelerate the discovery of new activities and understand the global cellular effects of this compound, integration with modern large-scale screening technologies is essential.

Future research should leverage:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries against various biological targets. ncsu.eduyoutube.com Screening this compound and its derivatives against a wide array of assays can uncover unexpected biological activities. nih.gov

Omics Technologies: Genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to the compound. nih.govresearchgate.net For example, proteomics can identify changes in protein expression levels, while metabolomics can reveal alterations in metabolic pathways. researchgate.net A multi-omics approach could identify potentially important enzymes and pathways affected by the compound. nih.gov

| Technology | Application to this compound | Potential Insights | References |

| High-Throughput Screening (HTS) | Testing against diverse biological assays | Discovery of new biological activities and lead compounds | ncsu.eduyoutube.comnih.gov |

| Genomics | Studying changes in gene expression | Identification of genetic pathways affected by the compound | nih.govresearchgate.net |

| Proteomics | Analyzing changes in protein expression | Uncovering protein targets and downstream signaling effects | nih.govresearchgate.netnih.gov |

| Metabolomics | Measuring changes in metabolite levels | Understanding the impact on cellular metabolism | nih.govresearchgate.net |

Design of Multi-Functional this compound Hybrid Compounds

A promising strategy in modern drug design is the creation of hybrid molecules that combine two or more pharmacophores to interact with multiple targets simultaneously. researchgate.net This approach could be particularly useful for complex multifactorial diseases. nih.gov

Future research in this area could involve:

Scaffold Hybridization: Designing and synthesizing novel molecules that fuse the this compound scaffold with other known pharmacologically active moieties. For instance, hybrid compounds between aza-brazilin and imidazole (B134444) have been prepared and evaluated for their cytotoxic activity. sioc-journal.cn

Multi-Target Ligands: Developing single molecules that can modulate multiple targets relevant to a specific disease. This could lead to therapies with enhanced efficacy and a reduced likelihood of drug resistance. nih.govmdpi.com For example, some quinoline-imidazole hybrids have been investigated for their potential as multi-target agents in Alzheimer's disease. plos.org

Conjugate Compounds: Linking this compound to molecules that can direct it to specific tissues or cell types, thereby improving its therapeutic index.

| Hybrid Design Strategy | Rationale | Potential Therapeutic Advantage | References |

| Scaffold Hybridization | Combining pharmacophores to create novel bioactivity | Synergistic effects, broader activity spectrum | researchgate.netsioc-journal.cn |

| Multi-Target Ligands | Engaging multiple disease-relevant targets | Enhanced efficacy, reduced drug resistance | nih.govmdpi.complos.org |

| Targeted Conjugates | Delivering the compound to specific sites | Increased potency, reduced off-target effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Butylthio)-4,5-dihydro-1H-imidazole, and what key reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a precursor like 2-chloro-4,5-dihydro-1H-imidazole with butylthiol under basic conditions (e.g., NaOH or K₂CO₃). Reaction optimization includes temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric excess of butylthiol (1.2–1.5 equiv) to minimize by-products. Catalytic additives like KI may enhance reactivity . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify the imidazole ring protons (δ 3.2–4.0 ppm for CH₂ groups) and butylthio substituent (δ 0.9–1.6 ppm for CH₃ and CH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 185.1084 (C₇H₁₃N₂S) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects impurities like unreacted precursors .

Advanced Research Questions

Q. How can computational methods such as Density Functional Theory (DFT) elucidate the reaction mechanisms involved in the synthesis of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model transition states and intermediates in the nucleophilic substitution pathway. Key parameters include activation energy barriers, charge distribution on the imidazole ring, and steric effects of the butylthio group. Solvent effects (e.g., DMF or ethanol) are incorporated via polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies may arise from impurity profiles or structural isomers. Address these by:

- Purity Validation : Use HPLC-MS to confirm compound integrity and quantify impurities (<2%) .

- Crystallographic Analysis : Single-crystal X-ray diffraction (via SHELXL ) verifies stereochemistry and substituent orientation.

- Biological Replicates : Conduct dose-response assays (e.g., IC₅₀ for enzyme inhibition) with multiple cell lines or in vivo models to ensure reproducibility .

Q. How does the electronic and steric influence of the butylthio substituent affect the compound’s reactivity and interaction with biological targets compared to other thioether derivatives?

- Methodological Answer :

- Electronic Effects : The electron-donating butylthio group increases electron density on the imidazole ring, altering binding affinity to targets like α₂-adrenergic receptors. Compare with benzylthio ( ) or ethylthio ( ) analogs via molecular docking studies.

- Steric Effects : The longer butyl chain may hinder access to hydrophobic binding pockets. Use competitive binding assays (e.g., radioligand displacement) to quantify differences in receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.